PLS-123

Vue d'ensemble

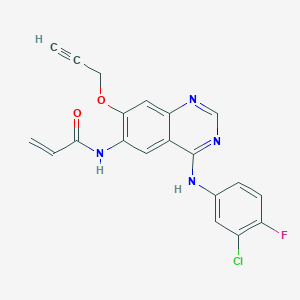

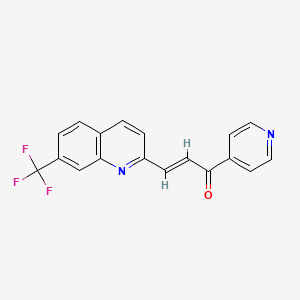

Description

Le composé “PMID24915291C38” est une molécule organique synthétique conçue comme un analogue pour les inhibiteurs covalents irréversibles de la tyrosine kinase de Bruton (Btk). Ce composé a été étudié pour son potentiel de ciblage et d’inhibition de Btk, qui joue un rôle crucial dans les voies de signalisation des cellules B et est impliqué dans diverses maladies auto-immunes et cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du composé “PMID24915291C38” implique plusieurs étapes, notamment la formation de liaisons amides et l’introduction de groupes trifluorométhyles. Les étapes clés comprennent :

Formation du noyau pyrimidine : Le noyau pyrimidine est synthétisé par une série de réactions de condensation impliquant des amines et des aldéhydes appropriés.

Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit en utilisant des réactifs tels que l’iodure de trifluorométhyle dans des conditions spécifiques pour assurer une substitution sélective.

Formation de la liaison amide : Les étapes finales impliquent la formation de liaisons amides par des réactions de couplage utilisant des réactifs comme le N,N’-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).

Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela inclut la mise à l’échelle des réactions, l’optimisation des temps et des températures de réaction, et l’emploi de techniques de purification telles que la recristallisation et la chromatographie.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des motifs amide et aromatiques.

Réduction : Des réactions de réduction peuvent être effectuées sur les groupes nitro, s’ils sont présents, pour former des amines.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

Réduction : L’hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur est couramment utilisé pour les réactions de réduction.

Substitution : Des agents halogénants tels que le brome ou le chlore peuvent être utilisés pour la substitution électrophile, tandis que la substitution nucléophile peut être réalisée en utilisant des réactifs comme l’hydroxyde de sodium.

Principaux produits :

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation de composés aromatiques halogénés.

Applications De Recherche Scientifique

Le composé “PMID24915291C38” a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs covalents et leurs interactions avec les protéines cibles.

Biologie : Investigué pour son rôle dans la modulation des voies de signalisation du récepteur des cellules B.

Médecine : Agent thérapeutique potentiel pour le traitement des maladies auto-immunes et de certains types de cancer en inhibant Btk.

Mécanisme D'action

Le mécanisme d’action du composé “PMID24915291C38” implique la liaison covalente au site actif de la tyrosine kinase de Bruton. Cette liaison inhibe l’activité de la kinase, bloquant ainsi les voies de signalisation en aval qui sont cruciales pour la prolifération et la survie des cellules B. Les cibles moléculaires comprennent le site de liaison à l’ATP de Btk, et les voies impliquées sont principalement liées à la signalisation du récepteur des cellules B .

Composés similaires :

Ibrutinib : Un autre inhibiteur covalent de Btk, utilisé dans le traitement des malignités des cellules B.

Acalabrutinib : Un inhibiteur de Btk de deuxième génération avec une sélectivité améliorée et moins d’effets hors cible.

Zanubrutinib : Un inhibiteur de Btk conçu pour fournir une inhibition soutenue de Btk avec un profil de sécurité favorable.

Comparaison :

Comparaison Avec Des Composés Similaires

Ibrutinib: Another covalent inhibitor of Btk, used in the treatment of B cell malignancies.

Acalabrutinib: A second-generation Btk inhibitor with improved selectivity and fewer off-target effects.

Zanubrutinib: A Btk inhibitor designed to provide sustained inhibition of Btk with a favorable safety profile.

Comparison:

Propriétés

Formule moléculaire |

C31H26F3N7O4 |

|---|---|

Poids moléculaire |

617.6 g/mol |

Nom IUPAC |

2-methyl-N-[2-[3-[[2-(prop-2-enoylamino)acetyl]amino]anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |

InChI |

InChI=1S/C31H26F3N7O4/c1-3-26(42)35-17-27(43)38-21-8-5-9-22(13-21)41-30-36-15-24(16-37-30)40-29(45)25-14-23(11-10-18(25)2)39-28(44)19-6-4-7-20(12-19)31(32,33)34/h3-16H,1,17H2,2H3,(H,35,42)(H,38,43)(H,39,44)(H,40,45)(H,36,37,41) |

Clé InChI |

SMOPKEHQPPXRSH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PLS-123; PLS 123; PLS123. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)